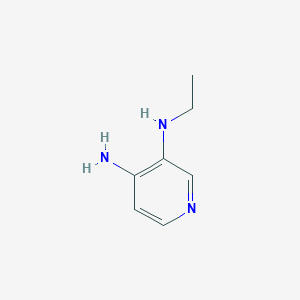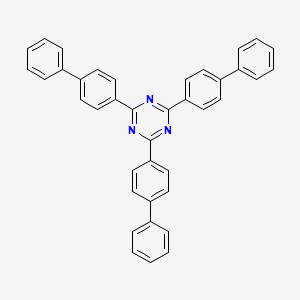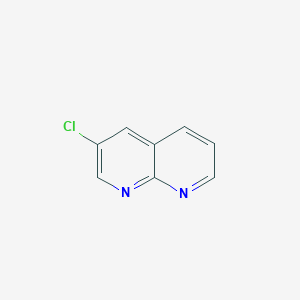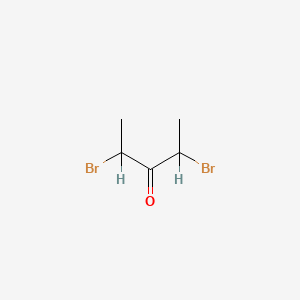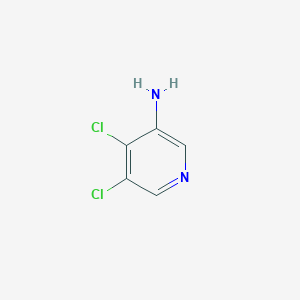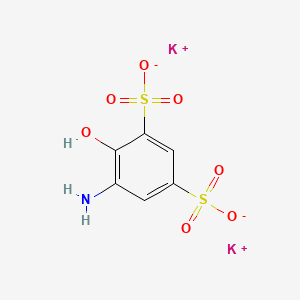
6-metoxi-3,4-dihidro-1H-quinolin-2-ona
Descripción general
Descripción
6-Methoxy-3,4-dihydro-1H-quinolin-2-one is a chemical compound with the CAS Number: 54197-64-7 . It has a molecular weight of 177.2 and its IUPAC name is 6-methoxy-3,4-dihydro-2(1H)-quinolinone .
Synthesis Analysis
While specific synthesis methods for 6-methoxy-3,4-dihydro-1H-quinolin-2-one were not found in the search results, there are references to the synthesis of similar quinolinone derivatives .Molecular Structure Analysis
The InChI code for 6-methoxy-3,4-dihydro-1H-quinolin-2-one is 1S/C10H11NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h3-4,6H,2,5H2,1H3,(H,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Methoxy-3,4-dihydro-1H-quinolin-2-one is a solid at ambient temperature . It has a density of 1.159 g/cm^3, a flash point of 180.6 °C, an enthalpy of vaporization of 62.25 kJ/mol, a boiling point of 375.1 °C at 760 mmHg, and a vapour pressure of 7.98E-06 mmHg at 25°C .Aplicaciones Científicas De Investigación
Actividad Antitumoral
6-Metoxi-3,4-dihidro-1H-quinolin-2-ona: se ha identificado como un farmacóforo con posibles propiedades antitumorales. Los compuestos derivados de este fragmento heterocíclico han mostrado actividad contra varias líneas celulares cancerosas, lo que indica su utilidad en la investigación y terapia del cáncer .
Propiedades Antimicrobianas
La investigación sugiere que los derivados de This compound exhiben efectos antimicrobianos significativos. Esto lo convierte en un compuesto valioso para el desarrollo de nuevos agentes antimicrobianos que podrían utilizarse para tratar infecciones bacterianas .
Usos Antifúngicos
Además de sus propiedades antimicrobianas, este compuesto también muestra promesa en aplicaciones antifúngicas. Sus derivados pueden usarse potencialmente para crear tratamientos para infecciones fúngicas, que son una creciente preocupación debido a la creciente resistencia a los medicamentos .
Potencial Antiviral
La actividad antiviral de los derivados de This compound ha sido documentada, lo que sugiere que podrían contribuir al desarrollo de nuevos medicamentos antivirales, particularmente importantes frente a las enfermedades virales emergentes .
Efectos Antioxidantes
Se ha encontrado que los derivados del compuesto poseen propiedades antioxidantes, las cuales son cruciales para combatir el estrés oxidativo. Esta característica podría aprovecharse en el desarrollo de terapias para enfermedades causadas por daño oxidativo .
Aplicaciones Antiinflamatorias
Se ha informado que los derivados de This compound exhiben actividad antiinflamatoria. Esto es particularmente relevante para el tratamiento de enfermedades inflamatorias crónicas y podría conducir a nuevos fármacos antiinflamatorios .
Safety and Hazards
Direcciones Futuras
While specific future directions for 6-methoxy-3,4-dihydro-1H-quinolin-2-one were not found in the search results, there are references to the potential therapeutic values of dihydroquinolinone derivatives . These compounds have shown potent antiproliferative and antitumor activities against a variety of cancer cell lines , suggesting potential future research directions in medicinal chemistry.
Propiedades
IUPAC Name |
6-methoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h3-4,6H,2,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKXYVRULOMTOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447187 | |
| Record name | 6-methoxy-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54197-64-7 | |
| Record name | 6-methoxy-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
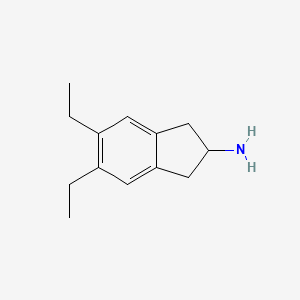
![7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1589319.png)
